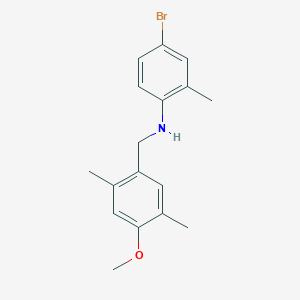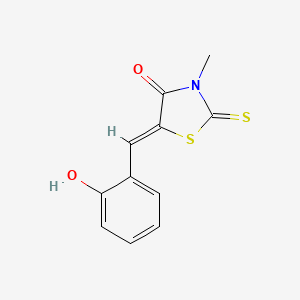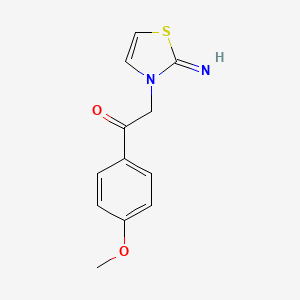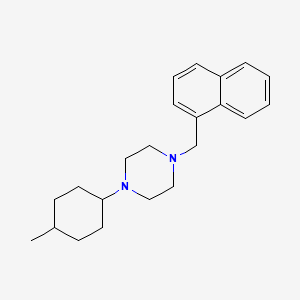![molecular formula C22H28N2O3 B14920413 1-[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B14920413.png)
1-[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone is a complex organic compound with a unique structure that includes a piperazine ring substituted with ethoxy and methoxy groups on a benzyl moiety, and a phenyl ethanone group
Preparation Methods
The synthesis of 1-[4-(3-ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-ethoxy-4-methoxybenzyl chloride under basic conditions to form the substituted piperazine derivative.
Acylation Reaction: The substituted piperazine is then reacted with 2-phenylacetyl chloride in the presence of a base to yield the final product, 1-[4-(3-ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone.
Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[4-(3-ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-[4-(3-Ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone can be compared with other similar compounds, such as:
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methoxybenzyl)piperazine: This compound has a similar piperazine core but different substituents, leading to variations in its chemical and biological properties.
4-(3-Ethoxy-4-methoxybenzyl)piperazinomethanone:
The uniqueness of 1-[4-(3-ethoxy-4-methoxybenzyl)piperazino]-2-phenyl-1-ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C22H28N2O3/c1-3-27-21-15-19(9-10-20(21)26-2)17-23-11-13-24(14-12-23)22(25)16-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
GGFIHWFSEOZWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14920332.png)
![(2E)-3-(4-fluorophenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14920336.png)
![2-(3-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14920339.png)

![(2,6-Dimethoxyphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920358.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B14920362.png)
![4-({[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14920372.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate](/img/structure/B14920382.png)
![1H-benzotriazol-1-ylmethyl 3-phenyl-3-[(trifluoroacetyl)amino]propanoate](/img/structure/B14920386.png)


methanone](/img/structure/B14920402.png)

